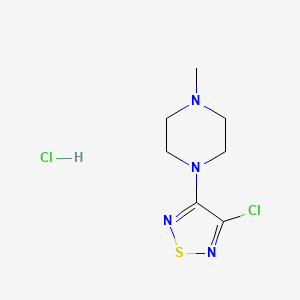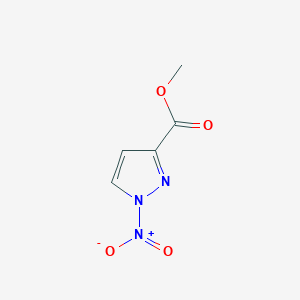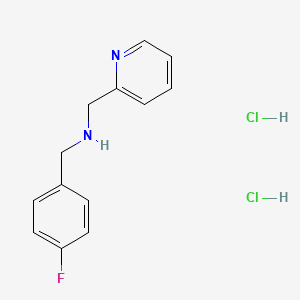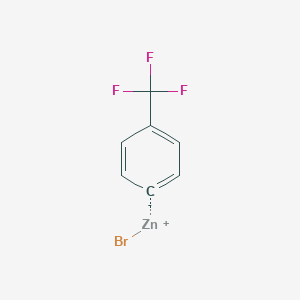
(4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
Overview
Description
“(4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF” is a chemical compound with the CAS Number: 198345-82-3. It has a molecular weight of 290.4 and its IUPAC name is (4-(trifluoromethyl)phenyl)zinc (II) bromide .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q;;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Redox Potentials: Organometallic complexes, including zinc(II) complexes, have been synthesized with trifluoromethylphenyl groups to examine steric and electronic effects on macrocyclic structures. These studies reveal insights into the role of trifluoromethyl groups in influencing redox potentials and macrocycle distortions, underscoring the importance of (4-(Trifluoromethyl)phenyl)zinc bromide in synthesizing complex structures with specific electronic properties (Terazono, Patrick, & Dolphin, 2002).
Catalysis
- CO2 Fixation with Epoxides: Zinc-salen complexes, utilizing the catalytic properties of zinc, have been developed to efficiently catalyze the formation of cyclic carbonates from epoxides and CO2 at atmospheric pressure. This showcases the application of zinc-based catalysts in carbon capture technologies and the synthesis of valuable carbonates from CO2 (Lang, Yu, & He, 2016).
Organic Transformations
- Organic Synthesis: Research has demonstrated the utility of trifluoromethylated organozinc reagents, including those related to (4-(Trifluoromethyl)phenyl)zinc bromide, in facilitating diverse organic transformations. These include trifluoromethylation reactions, which are crucial for introducing fluorinated groups into organic molecules, thereby modifying their chemical and physical properties for applications in pharmaceuticals, agrochemicals, and materials science (Sato, Omote, Ando, & Kumadaki, 2006).
Advanced Material Synthesis
- Material Science Applications: The synthesis of organorhenium(vii) trioxides using diarylzinc compounds, including variants of (4-(Trifluoromethyl)phenyl)zinc bromide, illustrates the application in material science for catalysis and polymerization processes. These studies contribute to the development of novel materials with specific catalytic and electronic properties (Dyckhoff, Li, Reich, Hofmann, Herdtweck, & Kühn, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
(4-(Trifluoromethyl)phenyl)zinc bromide is a chemical reagent used in organic synthesis. Its primary targets are organic compounds that require the introduction of the trifluoromethylphenyl group .
Mode of Action
This compound acts as a nucleophile, capable of donating electrons to electrophilic carbon atoms in organic substrates . The trifluoromethylphenyl group of the zinc bromide compound can form new carbon-carbon bonds during the reaction .
Biochemical Pathways
The exact biochemical pathways influenced by this compound depend on the specific reactions it’s used in. It’s often used in transition metal-catalyzed carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction conjoins chemically differentiated fragments with the metal catalyst .
Result of Action
The result of the action of (4-(Trifluoromethyl)phenyl)zinc bromide is the formation of new organic compounds with the trifluoromethylphenyl group incorporated . The exact molecular and cellular effects depend on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of (4-(Trifluoromethyl)phenyl)zinc bromide can be influenced by various environmental factors. These include the temperature, solvent used (in this case, Tetrahydrofuran or THF), and the presence of other reagents or catalysts . It’s typically stored in a refrigerator to maintain its stability .
properties
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZYUXHHCTXHDM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)
![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)
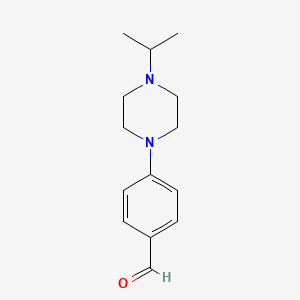
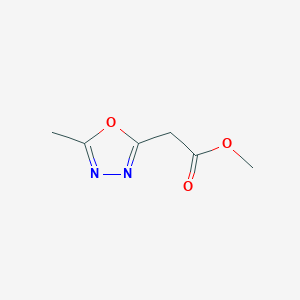
![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)


![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)
